2-(3-Dimethylaminopropylthio)aniline

Description

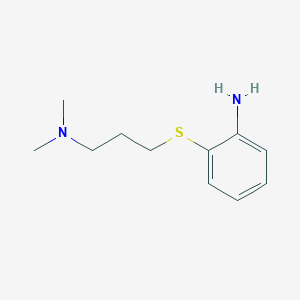

2-(3-Dimethylaminopropylthio)aniline is an aromatic amine derivative featuring a thioether linkage and a tertiary dimethylamino group. Its molecular formula is C₁₁H₁₈N₂S, with an average molecular weight of 210.34 g/mol. The compound’s structure comprises an aniline ring substituted at the 2-position with a 3-dimethylaminopropylthio group. Applications may include its use as an intermediate in pharmaceuticals or ligand design, though further studies are needed to confirm these roles.

Properties

Molecular Formula |

C11H18N2S |

|---|---|

Molecular Weight |

210.34 g/mol |

IUPAC Name |

2-[3-(dimethylamino)propylsulfanyl]aniline |

InChI |

InChI=1S/C11H18N2S/c1-13(2)8-5-9-14-11-7-4-3-6-10(11)12/h3-4,6-7H,5,8-9,12H2,1-2H3 |

InChI Key |

HOPBYWCKJDIIRZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCSC1=CC=CC=C1N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences between 2-(3-Dimethylaminopropylthio)aniline and related compounds:

Key Observations:

Reactivity and Stability

- Thioether Reactivity: Both this compound and 2-(Isopropylthio)aniline may undergo oxidation to sulfoxides or sulfones under oxidative conditions. The dimethylamino group in the former could stabilize intermediates via lone-pair donation, altering reaction kinetics .

- Amine Participation: The tertiary amine in the target compound may act as a ligand in metal-catalyzed reactions, unlike 2-(3-Aminopropyl)aniline, where the primary amine could participate in condensation or Schiff base formation .

- Synthetic Conditions: Evidence from 2-(Isopropylthio)aniline synthesis (DMAP catalysis in acetonitrile) suggests that similar mild conditions might apply to the target compound, though steric effects from the dimethylamino group may necessitate longer reaction times .

Physicochemical Properties

- Solubility: The tertiary amine in this compound likely enhances solubility in acidic media due to protonation, whereas 2-(Isopropylthio)aniline (lacking ionizable groups) may prefer nonpolar solvents .

- Electronic Effects: The dimethylamino group’s strong electron-donating capacity could redshift UV-Vis absorption maxima compared to 2-(3-Aminopropyl)aniline, where conjugation is less pronounced .

Research Findings and Implications

- Biological Relevance: Tertiary amines (e.g., dimethylamino groups) are common in bioactive molecules, suggesting that this compound could serve as a pharmacophore scaffold. In contrast, 2-(3-Aminopropyl)aniline’s primary amine may limit membrane permeability due to higher polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.